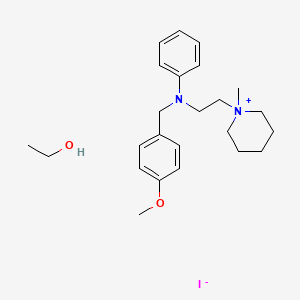
1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidinium core, substituted with a methoxybenzyl group and an anilinoethyl chain, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol typically involves multiple steps, starting with the preparation of the p-methoxybenzyl aniline derivative. This intermediate is then reacted with ethyl iodide and 1-methylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups, such as the p-methoxybenzyl group, is crucial in ensuring the selectivity and yield of the desired product. The final purification steps may include crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield p-methoxybenzaldehyde, while substitution of the iodide ion can produce various substituted piperidinium derivatives.
Scientific Research Applications
1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol involves its interaction with specific molecular targets. The piperidinium core can interact with various receptors and enzymes, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(N-Benzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol: Lacks the methoxy group, resulting in different chemical properties and biological activity.
1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-ethyl-piperidinium iodide ethanol:
Uniqueness
1-(2-(N-p-Methoxybenzylanilino)ethyl)-1-methyl-piperidinium iodide ethanol is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
102207-34-1 |
|---|---|
Molecular Formula |
C24H37IN2O2 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
ethanol;N-[(4-methoxyphenyl)methyl]-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;iodide |
InChI |
InChI=1S/C22H31N2O.C2H6O.HI/c1-24(16-7-4-8-17-24)18-15-23(21-9-5-3-6-10-21)19-20-11-13-22(25-2)14-12-20;1-2-3;/h3,5-6,9-14H,4,7-8,15-19H2,1-2H3;3H,2H2,1H3;1H/q+1;;/p-1 |
InChI Key |
XWXRJZZQAURJST-UHFFFAOYSA-M |
Canonical SMILES |
CCO.C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















